molecular formula C21H13FN4OS B2944908 4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941878-47-3

4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2944908
CAS No.: 941878-47-3
M. Wt: 388.42
InChI Key: SWHUJGCRKLZRMU-UHFFFAOYSA-N
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Description

4-Cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a benzamide derivative featuring a 6-fluorobenzo[d]thiazol-2-yl group and a pyridin-2-ylmethyl substitution on the amide nitrogen.

Properties

IUPAC Name

4-cyano-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN4OS/c22-16-8-9-18-19(11-16)28-21(25-18)26(13-17-3-1-2-10-24-17)20(27)15-6-4-14(12-23)5-7-15/h1-11H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHUJGCRKLZRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a member of the benzothiazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C18H16FN3OS
  • Molecular Weight : 345.41 g/mol
  • Functional Groups : Benzothiazole, pyridine, and cyano groups.

Biological Activity Overview

Recent studies have indicated that compounds containing benzothiazole and pyridine moieties exhibit a range of biological activities, including antibacterial, antitumor, and antimalarial properties.

Antitumor Activity

A study highlighted the potential antitumor effects of benzothiazole derivatives. In vitro assays demonstrated that various derivatives, including those similar to this compound, showed significant cytotoxicity against cancer cell lines. For instance, compounds with similar structural features exhibited IC50 values in the low micromolar range (e.g., 6.26 ± 0.33 μM for HCC827 cells) .

Antibacterial Activity

The antibacterial activity of benzothiazole derivatives has also been explored. The minimum inhibitory concentration (MIC) values for related compounds were reported to be as low as 100 μg/mL against various bacterial strains . This suggests that modifications in the structure can enhance antibacterial potency.

Antimalarial Activity

In a structure-activity relationship study involving thiazole analogs, it was found that compounds with electron-withdrawing groups at specific positions showed improved antimalarial activity against Plasmodium falciparum . This finding could be relevant for optimizing the design of this compound for similar applications.

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Substituent Effects : The presence of electron-withdrawing groups enhances biological activity.
  • Positioning of Functional Groups : The positioning of functional groups (e.g., cyano and fluorine) on the benzothiazole ring significantly influences the compound's efficacy .
  • Pyridine Linkage : The incorporation of pyridine moieties can improve solubility and bioavailability, contributing to enhanced pharmacological profiles .

Case Studies

  • Antitumor Efficacy : A series of related compounds were synthesized and tested against various cancer cell lines. Compounds with structural similarities to this compound demonstrated potent antitumor activity with minimal cytotoxicity towards normal cells .
  • Antibacterial Studies : In vitro testing revealed that derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, with MIC values indicating strong inhibition at concentrations as low as 100 μg/mL .

Comparison with Similar Compounds

Key Compounds:

GB33 () : 2-(5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide

  • Structural Differences : Contains a thiazolidinedione warhead instead of a benzamide core.
  • Physicochemical Properties : Melting point 290–292°C, HPLC purity 95.97%, LCMS m/z 445.9 .
  • Significance : The thiazolidinedione moiety is associated with histone-binding activity, suggesting divergent biological targets compared to the benzamide-based target compound.

TOZ5 (): 4-Fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)benzamide Structural Differences: Lacks the pyridin-2-ylmethyl group and includes a morpholino substituent. Synthesis Yield: 45%, indicating moderate reactivity during amidation . Comparison: The morpholino group may enhance solubility, whereas the pyridin-2-ylmethyl group in the target compound could influence steric interactions in receptor binding.

Compound Core Structure Substituents Melting Point (°C) HPLC Purity (%) LCMS m/z
Target Compound Benzamide 6-Fluorobenzo[d]thiazol-2-yl, pyridin-2-ylmethyl
GB33 Thiazolidinedione 4-Chlorobenzylidene, 6-fluorobenzo[d]thiazol-2-yl 290–292 95.97 445.9
TOZ5 Benzamide 4-Fluoro, 4-methoxy-7-morpholinobenzo[d]thiazol-2-yl

N-(Thiazol-2-yl)-Benzamide Analogues

Key Compounds ():

TTFB (): A lead N-(thiazol-2-yl)-benzamide analog acting as a ZAC antagonist. Structural Differences: Features a tert-butyl or ethylacetyl substituent on the thiazole ring. Pharmacological Data: Demonstrates state-dependent inhibition of ZAC via allosteric modulation . Comparison: The target compound’s 4-cyano and pyridin-2-ylmethyl groups may alter binding kinetics compared to TTFB’s hydrophobic substituents.

Compound 69 (): Benzothiazol-2-carboxamide with a 2,3-dihydroxypropyl pyridine-benzamide chain (IC₅₀ = 32 nM for TRPV1). Structural Differences: Includes a dihydroxypropyl chain absent in the target compound. Significance: Highlights the role of hydrophilic substituents in TRPV1 affinity, contrasting with the target compound’s lipophilic 4-cyano group .

Substitution Effects on Physicochemical and Pharmacological Properties

  • Pyridin-2-ylmethyl vs. Morpholinopropyl (): The hydrochloride salt of 4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide shares structural similarity but replaces the pyridin-2-ylmethyl group with a morpholinopropyl chain. This substitution likely enhances solubility due to the morpholine oxygen’s hydrogen-bonding capacity .
  • Fluorine Position () : Fluorine at the 6-position of the benzo[d]thiazole ring (as in GB33 and the target compound) is conserved across analogs, suggesting its importance in electronic or steric interactions. In contrast, TOZ5 places fluorine on the benzamide core .

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